
(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid is an organic compound that features a tert-butoxy group, a methyl group, and a methylamino group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl alcohol and a suitable acid catalyst to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including (S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid, can be scaled up using continuous flow processes. These methods provide better control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Aplicaciones Científicas De Investigación
(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acetate: A simple ester with a tert-butyl group.
tert-Butylamine: An amine with a tert-butyl group.
tert-Butyl alcohol: An alcohol with a tert-butyl group.
Uniqueness
(S)-3-(tert-Butoxy)-2-methyl-2-((methylamino)methyl)-3-oxopropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butoxy and methylamino groups allows for versatile reactivity and interactions, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(2S)-2-methyl-2-(methylaminomethyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)10(4,6-11-5)7(12)13/h11H,6H2,1-5H3,(H,12,13)/t10-/m0/s1 |
Clave InChI |
UEKJCRSNYWUFCQ-JTQLQIEISA-N |
SMILES isomérico |
C[C@](CNC)(C(=O)O)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(CNC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


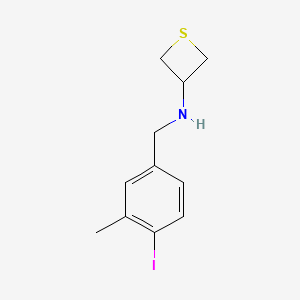
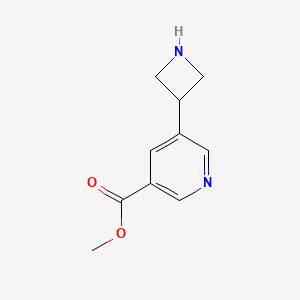

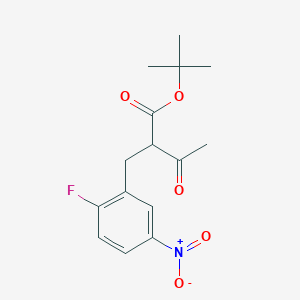
![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
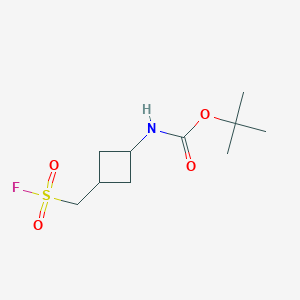


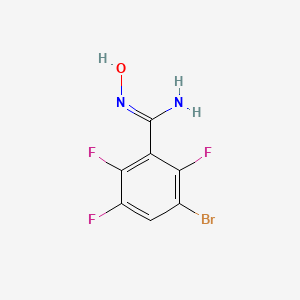
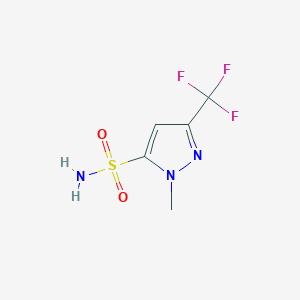

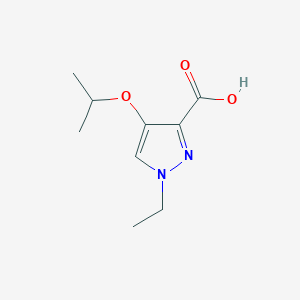
![3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B12950764.png)

